molecular formula C9H5BrN2O3 B13687729 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylic Acid

6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylic Acid

Cat. No.: B13687729
M. Wt: 269.05 g/mol
InChI Key: QVPUQPUXQGUCKL-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylic acid, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble Ir catalyst under air atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

6-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H5BrN2O3/c10-4-1-5-7(13)6(9(14)15)3-12-8(5)11-2-4/h1-3H,(H,14,15)(H,11,12,13)

InChI Key

QVPUQPUXQGUCKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)C(=CN2)C(=O)O)Br

Origin of Product

United States

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